5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Catalog No.
S525719
CAS No.
M.F
C16H20N8O
M. Wt
340.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidi...

Product Name

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

IUPAC Name

5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine

Molecular Formula

C16H20N8O

Molecular Weight

340.38 g/mol

InChI

InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19)

InChI Key

NGDDJJKHNGAOCH-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

Solubility

Soluble in DMSO

Synonyms

Desmethyl-VS-5584; Desmethyl-VS5584.

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N

Description

The exact mass of the compound 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine is 340.176 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine, also known as VS-5584, is a novel purine analog that has garnered attention for its potential as a selective inhibitor of key signaling pathways in cancer biology. This compound is characterized by its unique structural features, which include a pyrimidine ring and a morpholine group attached to a purine base. The chemical structure can be represented as follows:

  • Chemical Formula: C17H22N8O
  • CAS Number: 1246535-95-4

VS-5584 has been synthesized with the aim of targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, both of which are crucial in regulating cell growth and metabolism. Its selective inhibition profile makes it a candidate for therapeutic applications in various malignancies .

Desmethyl-VS-5584 is structurally similar to VS-5584, a known PI3K/mTOR kinase inhibitor []. PI3K and mTOR are enzymes involved in cell growth and proliferation. Inhibiting these enzymes could have potential applications in cancer treatment [].

  • Availability and Characterization: While commercial suppliers exist for this compound (), research publications specifically mentioning its properties or biological activity are scarce.
  • Potential Target: The structure of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine contains a fused purine-pyrimidine ring system, which is present in some naturally occurring nucleosides and plays a role in various biological processes . However, further investigation is needed to determine if this compound has been explored as a ligand for specific protein targets.
Typical of purine derivatives, including:

  • Nucleophilic Substitution: The nitrogen atoms in the purine ring can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
  • Hydrolysis: The morpholine group can undergo hydrolysis under acidic or basic conditions, affecting the compound's stability and reactivity.
  • Complexation: VS-5584 can form complexes with metal ions, which may influence its pharmacokinetic properties and bioavailability.

These reactions are essential for understanding how the compound interacts with biological targets and its potential metabolic pathways within organisms .

VS-5584 exhibits potent inhibitory effects on PI3K and mTOR kinases. It has demonstrated:

  • IC50 Values:
    • PI3Kα: 16 nmol/L
    • PI3Kβ: 68 nmol/L
    • PI3Kγ: 25 nmol/L
    • PI3Kδ: 42 nmol/L
    • mTOR: 37 nmol/L

The compound effectively modulates downstream signaling pathways involved in cell proliferation, survival, and metabolism. In vitro studies have shown that treatment with VS-5584 leads to significant inhibition of phosphorylation events associated with these pathways in various cancer cell lines, suggesting its potential utility in cancer therapy .

The synthesis of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine involves several steps:

  • Formation of the Purine Base: The initial step typically involves the synthesis of a purine derivative through condensation reactions involving suitable precursors.
  • Introduction of the Morpholine Group: This is achieved via nucleophilic substitution on a halogenated purine derivative.
  • Pyrimidine Ring Formation: The final step involves coupling the modified purine with a pyrimidine moiety to yield the target compound.

These synthetic routes are often optimized for yield and purity to facilitate further biological testing and application .

VS-5584 holds promise for various applications, particularly in oncology:

  • Cancer Therapy: Its role as an inhibitor of the PI3K/mTOR pathway makes it a candidate for treating cancers characterized by dysregulation of these signaling pathways.
  • Research Tool: It serves as a valuable tool in research settings to elucidate the roles of PI3K and mTOR signaling in cellular processes.

Clinical trials are ongoing to evaluate its efficacy and safety in patients with specific types of cancer .

Interaction studies have focused on VS-5584's selectivity among different kinases. It has shown minimal binding to over 400 kinases outside the PI3K/mTOR family, indicating a favorable selectivity profile. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Notably, only NEK2 and BTK exhibited any significant binding at concentrations below 10 μmol/L .

Several compounds share structural similarities with VS-5584, primarily due to their purine or pyrimidine frameworks. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
GefitinibAnilinoquinazoline structureTargets epidermal growth factor receptor (EGFR)
EverolimusDerivative of rapamycinmTORC1 inhibitor but not mTORC2
AZD8055Dual mTORC1/mTORC2 inhibitorBroader kinase inhibition profile
GSK2126458Selective inhibitor of mTORFocused on mTORC1 inhibition

VS-5584's unique combination of structural elements allows it to selectively inhibit both classes of PI3K isoforms while also affecting mTOR activity, distinguishing it from other compounds that may target only one pathway or have broader effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

340.17600729 g/mol

Monoisotopic Mass

340.17600729 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Shao Z, Bao Q, Jiang F, Qian H, Fang Q, Hu X. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo. PLoS One. 2015 Jul 23;10(7):e0132655. doi: 10.1371/journal.pone.0132655. eCollection 2015. PubMed PMID: 26204252; PubMed Central PMCID: PMC4512677.
2: Kolev VN, Wright QG, Vidal CM, Ring JE, Shapiro IM, Ricono J, Weaver DT, Padval MV, Pachter JA, Xu Q. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells. Cancer Res. 2015 Jan 15;75(2):446-55. doi: 10.1158/0008-5472.CAN-14-1223. Epub 2014 Nov 28. PubMed PMID: 25432176.
3: Poulsen A, Nagaraj H, Lee A, Blanchard S, Soh CK, Chen D, Wang H, Hart S, Goh KC, Dymock B, Williams M. Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602. J Chem Inf Model. 2014 Nov 24;54(11):3238-50. doi: 10.1021/ci500493m. Epub 2014 Oct 23. PubMed PMID: 25317974.
4: Hart S, Novotny-Diermayr V, Goh KC, Williams M, Tan YC, Ong LC, Cheong A, Ng BK, Amalini C, Madan B, Nagaraj H, Jayaraman R, Pasha KM, Ethirajulu K, Chng WJ, Mustafa N, Goh BC, Benes C, McDermott U, Garnett M, Dymock B, Wood JM. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Mol Cancer Ther. 2013 Feb;12(2):151-61. doi: 10.1158/1535-7163.MCT-12-0466. Epub 2012 Dec 27. PubMed PMID: 23270925; PubMed Central PMCID: PMC3588144.

Explore Compound Types